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Introduction
SRX246 is a first-in-class, orally bioavailable, and centrally-acting small molecule that functions

as a selective antagonist for the vasopressin 1a (V1a) receptor.[1][2][3] Developed by Azevan

Pharmaceuticals, SRX246 has been investigated for its therapeutic potential in treating a range

of neuropsychiatric disorders characterized by excessive fear, aggression, and anxiety. This

technical guide provides an in-depth overview of the foundational preclinical and clinical studies

that have established the efficacy profile of SRX246.

Mechanism of Action: Targeting the Vasopressin
V1a Receptor
Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating social

behaviors, stress responses, and emotional processing through its interaction with various

receptors in the brain.[4] The V1a receptor subtype is prominently expressed in brain regions

associated with these functions, including the amygdala and other limbic system structures.[1]

[5] Elevated vasopressin levels have been linked to increased aggression. By selectively

blocking the V1a receptor, SRX246 is designed to modulate the downstream signaling

pathways activated by vasopressin, thereby reducing behaviors such as aggression, fear, and

anxiety.[1][4] Preclinical and clinical studies have demonstrated that SRX246 effectively
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penetrates the central nervous system and engages with its target to produce these therapeutic

effects.[1][3][6]

Vasopressin V1a Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of vasopressin

to its V1a receptor and the point of intervention for SRX246.
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SRX246 blocks vasopressin binding to the V1a receptor.
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Preclinical Efficacy Studies
Foundational preclinical research demonstrated the potential of SRX246 to mitigate behaviors

related to aggression, fear, and anxiety in various animal models.[1][7][8] These studies were

crucial in establishing the rationale for advancing SRX246 into clinical development.

Animal Models of Aggression
In rodent models, SRX246 has been shown to significantly reduce aggressive behaviors. A key

experimental paradigm involved inducing aggression in male rats and then administering

SRX246.

Experimental Protocol: Resident-Intruder Test

Animal Model: Male Syrian hamsters or rats were used. Animals were housed individually to

establish residency.

Procedure: An unfamiliar "intruder" male was introduced into the resident's cage for a

defined period.

Behavioral Assessment: Aggressive behaviors exhibited by the resident, such as latency to

attack, number of attacks, and duration of aggressive encounters, were recorded and scored

by trained observers blinded to the treatment condition.

Drug Administration: SRX246 or a vehicle control was administered orally at varying doses

prior to the introduction of the intruder.

fMRI Studies: In some preclinical investigations, functional magnetic resonance imaging

(fMRI) was employed in rodent models to assess the neural circuits affected by SRX246
during aggressive encounters.[5]

While specific quantitative data from these preclinical aggression studies are not publicly

available in full, published summaries indicate that SRX246 markedly blunted aggressive

behavior in these models.[5]

Clinical Efficacy Studies
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SRX246 has undergone several Phase II clinical trials to evaluate its safety, tolerability, and

efficacy in human populations for various indications.

Intermittent Explosive Disorder (IED)
A Phase II exploratory clinical study (NCT02055638) was conducted to assess the efficacy of

SRX246 in adults with IED, a condition characterized by recurrent aggressive outbursts.[9]

Experimental Protocol: NCT02055638[9]

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

Participants: 97 adult male and female subjects diagnosed with IED.

Treatment Regimen: Following a two-week placebo lead-in phase, participants were

randomized to receive either SRX246 or a placebo for 8 weeks.

Primary and Secondary Outcome Measures: The study assessed changes in the frequency

and severity of aggressive episodes, as well as overall clinical improvement.

A press release from Azevan Pharmaceuticals reported that the study achieved its primary

endpoint and exploratory goals, with a statistically significant difference favoring SRX246 in key

outcome measures indicative of clinical benefit.[9] The treatment was also reported to be

generally well-tolerated with no serious adverse events.[9]

Huntington's Disease (HD)
The STAIR (Safety, Tolerability, and Activity of SRX246 in Irritable Subjects with Huntington's

Disease) trial (NCT02507284) was a Phase II study designed to evaluate SRX246 for the

treatment of irritability in patients with HD.[1][10]

Experimental Protocol: STAIR Trial (NCT02507284)[10]

Study Design: A 3-arm, multicenter, randomized, placebo-controlled, double-blind, 12-week

dose-escalation study.

Participants: 106 individuals with early symptomatic Huntington's Disease who exhibited

irritability.
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Treatment Regimen: Participants were randomized to one of three arms: placebo, a final

dose of 120 mg of SRX246 twice daily, or a final dose of 160 mg of SRX246 twice daily. The

dosing for the active arms involved a gradual escalation.

Outcome Measures: The primary outcome was safety and tolerability. Exploratory efficacy

endpoints included changes in scores on various behavioral scales, such as the Cohen-

Mansfield Agitation Inventory (CMAI), Aberrant Behavior Checklist (ABC), and others, to

assess changes in aggression and irritability.[1]

Quantitative Data from the STAIR Trial

Outcome Measure
SRX246 Treatment
Group

Placebo Group p-value

Proportion of Patients

with Violent Behavior

(Hitting)

Reduction from 53%

to 37%
Stable (24% to 33%) Statistically Significant

Proportion of Patients

with Fewer Aggressive

Events (Hitting/Yelling)

in High Disease

Burden Subgroup

65% 22% Not Reported

Data sourced from publicly available summaries of the STAIR trial results.[1]

The STAIR trial demonstrated that SRX246 was safe and well-tolerated in patients with

Huntington's Disease.[7][8] The exploratory analyses of behavioral outcomes suggested that

SRX246 reduced aggressive behaviors, particularly in a subgroup of patients with a higher

disease burden.[1]

Human Fear and Anxiety Study
A proof-of-concept study (NCT02922166) in healthy volunteers utilized a translational model of

fear and anxiety to investigate the effects of SRX246.[11][12]

Experimental Protocol: NCT02922166[11][12]
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Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy adult volunteers.

Procedure: The "NPU" (No shock, Predictable shock, Unpredictable shock) threat test was

used to measure fear-potentiated startle (a response to a predictable threat) and anxiety-

potentiated startle (a response to an unpredictable threat).

Drug Administration: Participants received both SRX246 and a placebo in a counter-

balanced order.

This study found that SRX246 significantly decreased anxiety-potentiated startle, a key finding

that supports its anxiolytic potential.[11][12]

Human fMRI Study in Fear Processing
To elucidate the neural mechanisms underlying the effects of SRX246, a functional magnetic

resonance imaging (fMRI) study was conducted in healthy male volunteers.[9][13][14]

Experimental Protocol: Human fMRI Study[9][13][14]

Study Design: A randomized, double-blind, placebo-controlled study.

Participants: 29 healthy male subjects.

Procedure: Participants underwent a baseline fMRI scan while viewing images of angry

faces to assess brain activity in response to emotional stimuli. Following the baseline scan,

subjects were randomized to receive either oral SRX246 (120 mg twice daily) or a placebo

for an average of 7 days. A second fMRI scan was then conducted after an acute challenge

with either intranasal vasopressin (40 IU) or a placebo.

Primary Outcome: The primary outcome was the change in the Blood-Oxygen-Level-

Dependent (BOLD) signal in the amygdala in response to the angry faces.

Quantitative Data from the Human fMRI Study

The study found a significant oral drug × intranasal drug × session interaction on the BOLD

signal in the amygdala (F(1, 25) = 4.353, p < 0.05).[9][13] This indicates that SRX246
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effectively blocked the effects of intranasally administered vasopressin on the amygdala's

response to angry faces.[9][13] Secondary analyses revealed that SRX246 also attenuated

BOLD responses in other brain regions involved in emotional processing, including the right

temporoparietal junction, precuneus, anterior cingulate, and putamen.[13]

Experimental Workflow for the Human fMRI Study
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Workflow of the human fMRI study of SRX246.
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Conclusion
The foundational studies on SRX246 provide a robust body of evidence supporting its efficacy

as a selective vasopressin V1a receptor antagonist. Preclinical data in animal models

demonstrated its potential to reduce aggression and anxiety-like behaviors. These findings

were subsequently translated into clinical settings, where Phase II trials in Intermittent

Explosive Disorder and Huntington's Disease showed promising signals of efficacy in reducing

aggressive and irritable behaviors, alongside a favorable safety profile. Furthermore, a human

fMRI study elucidated the neural mechanisms of SRX246, confirming its ability to modulate

brain circuits involved in emotional processing. Collectively, these studies establish a strong

scientific basis for the continued development of SRX246 as a novel therapeutic agent for

neuropsychiatric disorders characterized by emotional dysregulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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